Amylin (1-13) (human)
CAS No.: 198328-30-2
Cat. No.: VC0182162
Molecular Formula: C54H95N19O19S2
Molecular Weight: 1378.588
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198328-30-2 |
---|---|
Molecular Formula | C54H95N19O19S2 |
Molecular Weight | 1378.588 |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |
Standard InChI Key | NUJHDVYKOOSMFN-UOJHWKIISA-N |
SMILES | CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O |
Introduction
CHEMICAL IDENTITY AND STRUCTURE
Molecular Composition and Properties
Amylin (1-13) (human) is a 13-amino acid peptide fragment with a molecular weight of 1378.6 g/mol and the molecular formula C54H95N19O19S2 . This peptide is characterized by a distinctive disulfide bridge between cysteine residues at positions 2 and 7, creating a cyclic structure within the peptide sequence . The compound exhibits highly hydrophilic properties with a calculated XLogP3 value of -9.9, indicating poor membrane permeability but good water solubility .
Table 1: Physical and Chemical Properties of Amylin (1-13) (human)
Property | Value |
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Molecular Formula | C54H95N19O19S2 |
Molecular Weight | 1378.6 g/mol |
XLogP3 | -9.9 |
Hydrogen Bond Donor Count | 22 |
Hydrogen Bond Acceptor Count | 24 |
Rotatable Bond Count | 33 |
Topological Polar Surface Area | 700 |
Heavy Atom Count | 94 |
Defined Atom Stereocenter Count | 16 |
Amino Acid Sequence
The primary structure of Amylin (1-13) (human) is defined by the following amino acid sequence:
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Three-letter code: H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-OH
This sequence contains the disulfide bridge between Cys2 and Cys7, which forms an essential structural feature that influences the peptide's biological activity and three-dimensional conformation .
Alternative Nomenclature and Identifiers
Amylin (1-13) (human) is known by several synonyms in scientific literature and commercial catalogs:
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Islet Amyloid Polypeptide (1-13) (human)
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Diabetes-Associated Peptide (1-13) (human)
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DAP (1-13) (human)
The compound is registered with CAS number 198328-30-2 and can also be identified by registry numbers such as MFCD00079793 .
STRUCTURAL CONTEXT WITHIN FULL AMYLIN
Relation to Full-Length Amylin
Amylin (1-13) (human) represents the N-terminal portion of the full-length human amylin, which is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic beta cells . The complete amylin sequence plays important roles in glucose homeostasis and appetite regulation, functioning through amylin receptors in the hindbrain and hypothalamus .
The N-terminal region contained within the 1-13 fragment has particular structural significance. Nuclear magnetic resonance (NMR) and molecular dynamic simulation studies have shown that this region tends to form an α-helical structure in the full-length peptide, with residues 1-7 forming a short turn-coil structure followed by the beginning of an 8-17 α-helix . This structural element is critical for receptor binding and biological activity.
Structural Features and Conformations
The disulfide bond between positions 2 and 7 in the Amylin (1-13) fragment creates a constrained loop structure that significantly influences the peptide's conformation and interactions. This structural feature is highly conserved across species, indicating its essential role in amylin's biological functions .
Research comparing amyloidogenic (human) and non-amyloidogenic (rat) amylin has revealed that while the N-terminal regions share similar structural features, they exhibit different conformational tendencies. The human amylin N-terminal region can adopt multiple conformations, including an α-helical structure, whereas rat amylin tends to maintain a more stable N-terminal α-helix . These structural differences contribute to the divergent amyloidogenic properties of human versus rodent amylin.
BIOLOGICAL SIGNIFICANCE
Processing and Metabolism
In human tissues, full-length amylin undergoes processing to generate various fragments. Research has identified that human amylin can be cleaved between residues Leu16/Val17 and Phe23/Gly24, producing fragments including amylin 17-37 and amylin 24-37 . The processing pattern differs between species, with rats, mice, and cats showing major cleavage between Arg18 and Ser19 .
The enzyme insulin-degrading enzyme (IDE) has been identified as a key processor of amylin, with cleavage sites between Phe15/Leu16, His18/Leu19, Arg11/Leu12, and Asn31/Val32 . This enzymatic processing influences the circulating levels and biological activity of amylin and its fragments.
RESEARCH APPLICATIONS
Structure-Function Studies
Amylin (1-13) (human) serves as a valuable tool for investigating structure-function relationships in amylin biology. The fragment allows researchers to study the specific contributions of the N-terminal region to:
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Receptor binding affinity and selectivity
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Conformational stability and dynamics
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Species-specific differences in amylin behavior
Research using the 1-13 fragment and related peptides has provided crucial insights into how specific amino acid substitutions affect amylin's tendency to form amyloid fibrils, which is relevant to type 2 diabetes pathology .
Development of Amylin Analogs
The study of Amylin (1-13) (human) has contributed significantly to the development of therapeutic amylin analogs. Analysis of this region has helped identify positions suitable for modification to create peptides with improved properties, such as:
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Reduced amyloidogenicity
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Enhanced receptor selectivity
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Prolonged circulation time
For example, the development of long-acting amylin analogs like cagrilintide involved modifications to the amylin sequence, with the N-terminal region being identified as a promising position for lipidation with fatty acids . This approach has yielded analogs with extended half-lives while preserving receptor-mediated effects.
COMPARATIVE ANALYSIS
Comparison with Therapeutic Analogs
Table 2: Comparison of Amylin (1-13) (human) with Therapeutic Amylin Analogs
This comparison illustrates how understanding the structural features of the 1-13 region has informed the rational design of therapeutic amylin analogs with improved properties.
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